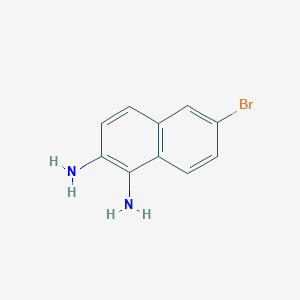

6-Bromonaphthalene-1,2-diamine

Descripción

BenchChem offers high-quality 6-Bromonaphthalene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromonaphthalene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromonaphthalene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTONHEFSOWWNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622398 | |

| Record name | 6-Bromonaphthalene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241377-74-1 | |

| Record name | 6-Bromonaphthalene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Synthesis of 6-Bromonaphthalene-1,2-diamine from 6-bromo-2-nitronaphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphthalene-based diamines are pivotal structural motifs in the development of advanced materials, pharmaceuticals, and agrochemicals. Their unique electronic and structural properties make them valuable building blocks for complex molecular architectures. This guide provides an in-depth, scientifically grounded methodology for the synthesis of 6-Bromonaphthalene-1,2-diamine, a key intermediate, starting from the commercially available 6-bromo-2-nitronaphthalene. The presented pathway is a robust, three-stage process involving an initial reduction, a directed electrophilic nitration via a protective strategy, and a final chemoselective reduction. Each stage is detailed with a focus on the underlying chemical principles, causality behind procedural choices, and step-by-step protocols to ensure reproducibility and high fidelity.

Introduction and Strategic Overview

The conversion of 6-bromo-2-nitronaphthalene to 6-Bromonaphthalene-1,2-diamine is not a direct transformation but a multi-step synthesis that requires careful strategic planning to achieve the desired regiochemistry and yield. The core challenge lies in introducing a second nitrogen functionality ortho to the first, which necessitates the transformation of the initial nitro group into a directing group.

The logically devised synthetic pathway proceeds through three principal stages:

-

Reduction of Starting Material: The nitro group of 6-bromo-2-nitronaphthalene is reduced to an amine, yielding 6-bromo-2-naphthylamine. This transformation converts the electron-withdrawing nitro group into a strongly electron-donating amino group, which is essential for directing the subsequent substitution.

-

Protected Nitration: The resulting 6-bromo-2-naphthylamine undergoes electrophilic nitration. To prevent oxidation of the amine and to control the reaction's regioselectivity, the amine is first protected as an acetamide. The nitration of the protected intermediate, followed by deprotection, yields 6-bromo-1-nitro-2-naphthylamine.

-

Final Reduction: The nitro group of 6-bromo-1-nitro-2-naphthylamine is selectively reduced to afford the target compound, 6-Bromonaphthalene-1,2-diamine.

This comprehensive approach ensures high selectivity and provides a clear, controllable route to the desired product.

Figure 1: A high-level overview of the three-stage synthetic pathway from the starting material to the final diamine product.

Part 1: Synthesis of 6-bromo-2-naphthylamine (Intermediate I)

Principle and Rationale

The initial step involves the reduction of an aromatic nitro group. While catalytic hydrogenation is a common method, it carries a significant risk of dehalogenation, particularly with palladium catalysts.[1] To preserve the crucial carbon-bromine bond, a metal-in-acid reduction is the method of choice. Tin(II) chloride (SnCl₂) in the presence of a proton source like hydrochloric acid is a classic, highly effective, and mild reagent for this transformation, showing excellent compatibility with aryl halides.[1][2] The mechanism involves electron transfer from the Sn²⁺ ion to the nitro group, followed by protonation.[2]

An alternative green methodology involves the use of iron powder in acidic conditions (e.g., acetic acid or ammonium chloride), which also provides a mild and selective reduction.[1][3][4] For this guide, we will detail the well-established tin(II) chloride protocol.

Experimental Protocol: Reduction of 6-bromo-2-nitronaphthalene

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2-nitronaphthalene (1.0 eq).

-

Reagent Addition: Add ethanol to the flask until a stirrable slurry is formed. Subsequently, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4.0 eq) in concentrated hydrochloric acid (approx. 8.0 eq). The addition should be done cautiously as the initial reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 12). This step is crucial to precipitate tin salts as tin hydroxides and to deprotonate the amine hydrochloride salt to the free amine.[2]

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude 6-bromo-2-naphthylamine can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Notes |

| 6-bromo-2-nitronaphthalene | 252.05 | 1.0 | Starting Material |

| Tin(II) Chloride Dihydrate | 225.63 | 4.0 | Reducing Agent |

| Conc. Hydrochloric Acid (37%) | 36.46 | ~8.0 | Proton source and solvent for SnCl₂ |

| Ethanol | 46.07 | - | Reaction Solvent |

| Sodium Hydroxide | 40.00 | - | For neutralization and precipitation of tin salts during work-up |

Table 1: Key reagents for the synthesis of Intermediate I.

Part 2: Synthesis of 6-bromo-1-nitro-2-naphthylamine (Intermediate II)

Principle and Rationale

Direct nitration of 6-bromo-2-naphthylamine is problematic. The powerful activating and basic nature of the amino group can lead to oxidation by nitric acid and the formation of undesired byproducts. Furthermore, under the strongly acidic conditions of nitration, the amine is protonated to an ammonium salt (-NH₃⁺), which is a deactivating, meta-directing group, leading to incorrect regiochemistry.

To circumvent these issues, a protection-nitration-deprotection strategy is employed. The amine is first acetylated to form N-(6-bromo-2-naphthyl)acetamide. The acetamido group is still an ortho-, para-director but is less activating and protects the nitrogen atom from oxidation. This directs the incoming nitro group predominantly to the desired C1 position (ortho to the directing group). The protecting acetyl group is then easily removed by acid or base-catalyzed hydrolysis to reveal the amine, yielding the desired intermediate.

Figure 2: The logic behind the amine protection strategy for controlled nitration.

Experimental Protocols

2a. Acetylation (Protection)

-

Dissolve 6-bromo-2-naphthylamine (1.0 eq) in glacial acetic acid in a suitable flask.

-

Add acetic anhydride (1.1 eq) dropwise while stirring.

-

Heat the mixture gently to 50-60 °C for 30 minutes to ensure complete reaction.

-

Pour the reaction mixture into a beaker of cold water with stirring.

-

Collect the precipitated solid, N-(6-bromo-2-naphthyl)acetamide, by vacuum filtration, wash with water, and dry thoroughly. This product is often pure enough for the next step.

2b. Nitration

-

Add the dried N-(6-bromo-2-naphthyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0-5 °C (ice bath), ensuring the solid dissolves completely.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

2c. Hydrolysis (Deprotection)

-

Suspend the crude nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (monitor by TLC).

-

Cool the solution. The hydrochloride salt of the product may crystallize out.

-

Neutralize the mixture carefully with an aqueous base (e.g., sodium carbonate or ammonia solution) to precipitate the free amine, 6-bromo-1-nitro-2-naphthylamine.

-

Filter the solid, wash with water, and dry. Purify further by recrystallization if necessary.

Part 3: Synthesis of 6-Bromonaphthalene-1,2-diamine (Final Product)

Principle and Rationale

The final step is the reduction of the newly introduced nitro group in 6-bromo-1-nitro-2-naphthylamine. The challenge here is chemoselectivity: reducing the nitro group without affecting the existing amine or the aryl-bromide bond. Once again, metal-in-acid reduction is an ideal choice.

Iron powder in refluxing acetic acid is a particularly effective, inexpensive, and environmentally benign method for this type of transformation.[1][5] It is highly chemoselective for the nitro group in the presence of other reducible functionalities.[6] The reaction proceeds via single electron transfer from the iron surface to the nitro group, with acetic acid serving as the proton donor.

Experimental Protocol: Reduction of 6-bromo-1-nitro-2-naphthylamine

-

Setup: In a round-bottom flask fitted with a reflux condenser, suspend 6-bromo-1-nitro-2-naphthylamine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reagent Addition: Add glacial acetic acid (approx. 2.0 eq) followed by fine iron powder (approx. 5.0 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic. Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours, indicated by the disappearance of the yellow/orange color of the nitro-amine.

-

Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron and iron oxide residues. Wash the Celite pad with hot ethanol.

-

Isolation: Combine the filtrates and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a base such as sodium carbonate until the solution is basic.

-

Extraction & Purification: Extract the aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude diamine product is highly susceptible to air oxidation, which can result in discoloration.[7] It should be purified promptly, for instance, by recrystallization from a deoxygenated solvent system like ethyl acetate/hexane or toluene.[8]

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Notes |

| 6-bromo-1-nitro-2-naphthylamine | 267.07 | 1.0 | Intermediate II |

| Iron Powder | 55.85 | ~5.0 | Reducing Agent |

| Glacial Acetic Acid | 60.05 | ~2.0 | Proton Donor |

| Ethanol/Water | - | - | Reaction Solvent |

Table 2: Key reagents for the synthesis of the final product.

Characterization and Purity Assessment

The final product, 6-Bromonaphthalene-1,2-diamine, should be characterized to confirm its identity and purity. Due to its tendency to oxidize, it should be stored under an inert atmosphere in a dark place.[9]

-

Physical Form: Solid[9]

-

Molecular Formula: C₁₀H₉BrN₂[10]

-

Molecular Weight: 237.10 g/mol [10]

-

Spectroscopic Analysis:

-

¹H NMR: Protons on the naphthalene ring and the two amine groups should be identifiable with characteristic chemical shifts and coupling constants.

-

¹³C NMR: Ten distinct carbon signals corresponding to the naphthalene core.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound should be observed.

-

Safety and Handling

-

Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE).

-

Acids and Bases: Concentrated acids (HCl, H₂SO₄, HNO₃) and bases (NaOH) are highly corrosive. Handle with extreme care in a fume hood.

-

Solvents: Organic solvents are flammable. Ensure all heating is done using heating mantles and that no ignition sources are present.

-

Tin and Iron Salts: While inorganic tin salts have lower toxicity than organotins, they should still be handled with care.[2] Dispose of all metal waste according to institutional guidelines.

-

Aromatic Amines/Diamines: Many aromatic amines are toxic or suspected carcinogens. Avoid inhalation and skin contact.

References

-

Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available from: [Link]

-

Reduction of Nitro-compounds. RSC Publishing. Available from: [Link]

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. National Institutes of Health. Available from: [Link]

- Hydrogenation of alpha-nitronaphthalene. Google Patents.

-

Nitroaromatic Reduction w/Sn. Sciencemadness.org. Available from: [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

-

Reduction of nitro compounds. Wikipedia. Available from: [Link]

- Diamine purification method. Google Patents.

-

Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Available from: [Link]

- Process for purifying a phenylenediamine. Google Patents.

-

Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. Available from: [Link]

-

One pot reduction of dinitro compounds to diamines. Sciencemadness Discussion Board. Available from: [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Available from: [Link]

- Purification of meta-phenylenediamine. Google Patents.

-

Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available from: [Link]

-

Development Of Efficient Non-noble Metal Catalyst And Its Catalytic Performance For Hydrogenation Of 1-nitronaphthalene. Globe Thesis. Available from: [Link]

- Preparation of aromatic diamine mixtures. Google Patents.

-

NAPHTHALENE. Organic Syntheses Procedure. Available from: [Link]

-

How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. ResearchGate. Available from: [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available from: [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.

-

Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. National Institutes of Health. Available from: [Link]

-

Preparation of 6-Bromo-2-naphthol from 2-Naphthol. YouTube. Available from: [Link]

-

2-Amino-6-bromonaphthalene. PubChem. Available from: [Link]

-

6-BROMO-2-NAPHTHOL. Organic Syntheses Procedure. Available from: [Link]

- 6-bromo-2-naphthoic acid production method. Google Patents.

-

Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio. ResearchGate. Available from: [Link]

-

Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University. Available from: [Link]

- Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents.

-

Synthesis of 1,2-diamines. Organic Chemistry Portal. Available from: [Link]

-

2-bromonaphthalene. Organic Syntheses Procedure. Available from: [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromonaphthalene-1,2-diamine [sigmaaldrich.com]

- 10. 6-Bromo-1,2-naphthalenediamine - CAS:1241377-74-1 - Sunway Pharm Ltd [3wpharm.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Structural Characterization of 6-Bromonaphthalene-1,2-diamine by NMR and Mass Spectrometry

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 6-Bromonaphthalene-1,2-diamine, a key intermediate in the synthesis of novel pharmaceutical and materials science compounds. In the absence of publicly available experimental spectra, this document leverages foundational principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to predict and interpret the spectral data for this compound. By analyzing the spectra of closely related analogs and applying established theories of substituent effects and fragmentation, this guide offers researchers, scientists, and drug development professionals a robust methodology for the verification of 6-Bromonaphthalene-1,2-diamine in a laboratory setting. The protocols and interpretive guidance herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Introduction: The Significance of 6-Bromonaphthalene-1,2-diamine

6-Bromonaphthalene-1,2-diamine (C₁₀H₉BrN₂) is a substituted naphthalenediamine that holds significant potential as a building block in medicinal chemistry and materials science. The vicinal diamine functionality is a precursor to the formation of various heterocyclic systems, such as quinoxalines and imidazoles, which are prevalent scaffolds in biologically active molecules. The presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Given its strategic importance, unambiguous structural confirmation of 6-Bromonaphthalene-1,2-diamine is a critical step in any synthetic workflow. This guide provides an in-depth discussion of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of the molecule, offering a predictive yet scientifically grounded approach to its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1,2-diaminonaphthalene provides a foundational pattern of chemical shifts for the naphthalene core protons. The introduction of a bromine atom at the C-6 position will induce predictable changes in the chemical shifts of the neighboring protons due to its electron-withdrawing inductive effect and electron-donating resonance effect.

Table 1: Predicted ¹H NMR Data for 6-Bromonaphthalene-1,2-diamine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale for Prediction |

| H-3 | ~6.8 - 7.0 | d | J ≈ 8.5 | Ortho-coupled to H-4. Shielded by the adjacent amino group. |

| H-4 | ~7.1 - 7.3 | d | J ≈ 8.5 | Ortho-coupled to H-3. |

| H-5 | ~7.5 - 7.7 | d | J ≈ 8.8 | Deshielded due to proximity to the bromine atom. Ortho-coupled to H-7. |

| H-7 | ~7.3 - 7.5 | dd | J ≈ 8.8, 2.0 | Ortho-coupled to H-5 and meta-coupled to H-8. |

| H-8 | ~7.6 - 7.8 | d | J ≈ 2.0 | Meta-coupled to H-7. Deshielded by the bromine at C-6. |

| NH₂ (C1) | ~3.5 - 4.5 | br s | - | Broad signal due to quadrupole broadening and potential exchange. |

| NH₂ (C2) | ~3.5 - 4.5 | br s | - | Broad signal due to quadrupole broadening and potential exchange. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal ten distinct signals for the carbon atoms of the naphthalene ring. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing bromine atom.

Table 2: Predicted ¹³C NMR Data for 6-Bromonaphthalene-1,2-diamine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Rationale for Prediction |

| C-1 | ~140 - 145 | Attached to an amino group. |

| C-2 | ~130 - 135 | Attached to an amino group. |

| C-3 | ~115 - 120 | Shielded by the adjacent amino group. |

| C-4 | ~120 - 125 | Aromatic CH. |

| C-4a | ~125 - 130 | Quaternary carbon. |

| C-5 | ~128 - 132 | Deshielded by the adjacent bromine atom. |

| C-6 | ~118 - 122 | Directly attached to bromine (ipso-carbon). |

| C-7 | ~125 - 130 | Aromatic CH. |

| C-8 | ~122 - 127 | Aromatic CH. |

| C-8a | ~130 - 135 | Quaternary carbon. |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural verification.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized 6-Bromonaphthalene-1,2-diamine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ can be useful for compounds with exchangeable protons like amines.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

-

To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

NMR-Based Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 6-Bromonaphthalene-1,2-diamine using the acquired NMR data.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry: Predicting the Fragmentation Pathway

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that leads to predictable fragmentation patterns, which can be used as a fingerprint for structural confirmation.

Molecular Ion and Isotopic Pattern

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum of 6-Bromonaphthalene-1,2-diamine will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

-

Molecular Weight: 237.10 g/mol

-

[M]⁺: m/z ≈ 236 (containing ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 238 (containing ⁸¹Br)

Predicted Fragmentation Pattern

The fragmentation of 6-Bromonaphthalene-1,2-diamine under EI conditions is expected to proceed through several key pathways, primarily involving the loss of the bromine atom and fragmentation of the naphthalene ring system.

Table 3: Predicted Major Fragment Ions for 6-Bromonaphthalene-1,2-diamine in EI-MS

| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |

| 236/238 | [C₁₀H₉BrN₂]⁺ | Molecular Ion (M⁺) peak, showing the characteristic M/M+2 isotope pattern for bromine. |

| 157 | [C₁₀H₉N₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 130 | [C₁₀H₈]⁺ | Loss of N₂H₂ from the [M-Br]⁺ fragment. |

| 129 | [C₁₀H₇]⁺ | Loss of a hydrogen atom from the naphthalene radical cation. |

| 79/81 | [Br]⁺ | Bromine cation. |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

For a volatile and thermally stable compound like 6-Bromonaphthalene-1,2-diamine, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI) at a standard energy of 70 eV is recommended to generate a reproducible fragmentation pattern that can be compared to spectral libraries.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and key fragment ions.

-

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of 6-Bromonaphthalene-1,2-diamine under electron ionization.

Caption: Predicted EI fragmentation of 6-Bromonaphthalene-1,2-diamine.

Conclusion

The structural characterization of 6-Bromonaphthalene-1,2-diamine is essential for its application in research and development. This technical guide provides a comprehensive, albeit predictive, framework for its analysis using NMR and mass spectrometry. By understanding the expected chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently verify the identity and purity of their synthesized material. The detailed protocols and logical workflows presented herein serve as a valuable resource for scientists and professionals in the field of drug development and materials science, ensuring the scientific integrity of their work.

References

-

PubChem. (n.d.). 1,2-Naphthalenediamine. National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

An In-depth Technical Guide to 6-Bromonaphthalene-1,2-diamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Bromonaphthalene-1,2-diamine (CAS No. 1241377-74-1), a key synthetic intermediate in the fields of medicinal chemistry and materials science. As a substituted diaminonaphthalene, its unique electronic and structural features, arising from the interplay between the electron-donating diamine groups and the electron-withdrawing bromo substituent, make it a valuable building block for complex molecular architectures. This document details its physical and chemical properties, explores its predicted spectral characteristics based on analogous structures, outlines a plausible synthetic pathway, discusses its chemical reactivity, and surveys its current and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Naphthalene Scaffold

The naphthalene bicyclic aromatic system is a privileged scaffold in drug discovery and materials science. Its rigid structure and extended π-system serve as a versatile template for developing molecules with a wide array of biological activities and photophysical properties. Derivatives of naphthalene have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1] The introduction of functional groups, such as amines and halogens, allows for the precise modulation of a compound's pharmacological profile, including its lipophilicity, metabolic stability, and target-binding interactions.[1]

6-Bromonaphthalene-1,2-diamine emerges as a strategically important intermediate. The ortho-diamine functionality is a classic precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines, which are core structures in many pharmaceutical agents. The bromine atom at the 6-position provides a versatile handle for post-synthetic modification via cross-coupling reactions, enabling the construction of diverse compound libraries. This guide aims to consolidate the available technical data and provide expert insights into the effective utilization of this compound.

Physicochemical and Structural Properties

Precise experimental data for 6-Bromonaphthalene-1,2-diamine is not widely published. The data presented below is a combination of information from supplier technical documents and predicted values based on structurally related compounds.

| Property | Value | Source(s) |

| CAS Number | 1241377-74-1 | [2][3] |

| Molecular Formula | C₁₀H₉BrN₂ | [4][5] |

| Molecular Weight | 237.10 g/mol | [5] |

| IUPAC Name | 6-bromonaphthalene-1,2-diamine | [4] |

| Synonyms | 6-bromo-1,2-naphthalenediamine | [4][2] |

| Appearance | Solid (predicted) | [6] |

| Melting Point | Data not available. For the related 6-Bromonaphthalen-2-amine, m.p. is 128 °C. | [7] |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Related aminonaphthalenes are slightly soluble in DMSO and Methanol. | [7] |

| Purity | Typically available at ≥95% or ≥97% | [8] |

| Storage | Store at 0-8 °C in a dry, well-ventilated place. | [6][8] |

Predicted Spectroscopic Profile

While experimental spectra for 6-Bromonaphthalene-1,2-diamine are not publicly available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons and the four amine protons. The aromatic region will be complex due to spin-spin coupling.

-

Amine Protons (NH₂): Two broad singlets are expected, likely in the range of 4.0-6.0 ppm. The exact chemical shift will be highly dependent on the solvent and concentration.

-

Aromatic Protons: Five signals in the aromatic region (~6.5-8.0 ppm). The protons on the diamine-substituted ring will be more upfield due to the electron-donating effect of the amino groups. The proton ortho to the bromine atom will likely be the most downfield signal. The coupling patterns will be complex, showing doublet and doublet of doublets. For reference, the aromatic protons of 1-bromonaphthalene appear between 7.2 and 8.2 ppm.[9]

¹³C NMR Spectroscopy

The decoupled ¹³C NMR spectrum should display 10 distinct signals for the carbon atoms of the naphthalene core.

-

Amine-Substituted Carbons (C1, C2): These carbons will be significantly shielded and appear upfield, likely in the range of 135-150 ppm.

-

Bromine-Substituted Carbon (C6): This carbon will be deshielded compared to an unsubstituted carbon but may be influenced by the diamine groups. Its signal is expected around 115-125 ppm.

-

Other Aromatic Carbons: The remaining seven carbons will resonate in the typical aromatic region of 110-135 ppm. Data for 1-bromonaphthalene shows signals in the 122-134 ppm range.[10]

FT-IR Spectroscopy

The Infrared spectrum will be characterized by the stretching vibrations of the N-H and C-N bonds of the amine groups and the vibrations of the aromatic ring.

-

N-H Stretching: A pair of medium-to-sharp bands in the region of 3300-3500 cm⁻¹. The presence of two bands is characteristic of a primary amine. For comparison, the N-H stretch in 1,2-phenylenediamine appears around 3386 cm⁻¹.[11]

-

C=C Stretching (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A strong band in the 1250-1350 cm⁻¹ region.

-

C-Br Stretching: A band in the fingerprint region, typically around 500-650 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks at m/z 236 and 238 of nearly equal intensity. Predicted m/z for the [M+H]⁺ adduct is 237.00218 and 239.00013.

-

Fragmentation: Common fragmentation pathways would involve the loss of H, NH₂, and Br radicals.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis could logically proceed from 6-bromo-2-naphthylamine, which is commercially available.

Caption: Proposed two-step synthesis of 6-Bromonaphthalene-1,2-diamine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is illustrative and adapted from standard procedures for similar transformations. Researchers must conduct their own optimization and safety assessments.

Step 1: Nitration of 6-Bromo-2-naphthylamine

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-Bromo-2-naphthylamine in concentrated sulfuric acid at 0 °C.

-

Nitrating Agent Addition: Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C. The ortho-directing effect of the amino group should favor the formation of 6-Bromo-1-nitro-2-naphthylamine.

-

Reaction and Quenching: Stir the mixture at low temperature for several hours. Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Workup: Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 6-Bromo-1-nitro-2-naphthylamine

-

Reaction Setup: Suspend the crude 6-Bromo-1-nitro-2-naphthylamine in ethanol or concentrated hydrochloric acid.

-

Reducing Agent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂) portion-wise while stirring.[12] Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate can be employed.

-

Reaction and Workup: Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC). Cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the diamine.

-

Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 6-Bromonaphthalene-1,2-diamine stems from the distinct reactivity of its functional groups: the ortho-diamine system and the aryl bromide.

Caption: Key reactivity pathways for 6-Bromonaphthalene-1,2-diamine.

Reactions of the ortho-Diamine

The adjacent amino groups are nucleophilic and readily undergo condensation reactions to form five- or six-membered heterocyclic rings.

-

Quinoxaline Synthesis: Reacts with α-diketones (e.g., benzil) in a simple condensation reaction, often in refluxing ethanol or acetic acid, to yield highly fluorescent quinoxaline derivatives.

-

Benzimidazole Synthesis: Condensation with aldehydes (Phillips reaction) or carboxylic acids provides access to substituted benzimidazoles, a common motif in kinase inhibitors and other pharmaceuticals.

-

Schiff Base Formation: Can form Schiff bases with aldehydes, which can serve as ligands for metal complexes or as intermediates for further functionalization.

Reactions of the Aryl Bromide

The C-Br bond at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a powerful tool for generating molecular diversity.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, enabling the attachment of new aryl or alkyl groups.[13]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, allowing for the synthesis of more complex amine structures.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form C-C bonds and introduce vinyl groups.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl moieties.

-

Cyanation: The bromide can be displaced by cyanide, often using copper(I) cyanide, to introduce a nitrile group, which is a versatile precursor for acids, amides, and amines.[14]

Applications in Research and Development

Intermediate for Medicinal Chemistry

The primary application of 6-Bromonaphthalene-1,2-diamine is as a versatile building block for the synthesis of potential therapeutic agents.

-

Kinase Inhibitors: The benzimidazole core, readily synthesized from the diamine, is a cornerstone of many FDA-approved kinase inhibitors used in oncology. The naphthalene scaffold can provide unique interactions within the ATP-binding pocket of kinases.

-

Diagnostic Probes: The naphthalene core is inherently fluorescent. By using the diamine to construct heterocyclic systems and the bromide to attach targeting moieties or modulate electronic properties, this compound can serve as a precursor for fluorescent probes. For example, related naphthalene derivatives are being investigated for imaging protein aggregates in neurodegenerative diseases like Alzheimer's.[13]

Precursor for Advanced Materials

The rigid, planar structure and the potential for creating extended conjugated systems make this compound a candidate for materials science applications.

-

Organic Light-Emitting Diodes (OLEDs): Related aminonaphthalene compounds have been used to prepare materials for light-emitting diodes.[7] The ability to tune the electronic properties through reactions at both the diamine and bromide sites could be used to develop novel emitters or host materials.

-

Chemosensors: The formation of quinoxalines and other heterocyclic systems from the diamine can yield compounds that exhibit changes in their fluorescence or color upon binding to specific metal ions.[15]

Safety and Handling

6-Bromonaphthalene-1,2-diamine is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[6][8] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[6][8] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[6][8] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[16]

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[16]

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[6]

-

Hygiene: Wash hands thoroughly after handling.[6]

First Aid Measures:

-

If Inhaled: Remove person to fresh air.

-

If on Skin: Wash with plenty of soap and water.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

Conclusion

6-Bromonaphthalene-1,2-diamine is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its dual functionality, combining the heterocycle-forming capability of the ortho-diamine with the versatile cross-coupling potential of the aryl bromide, provides a powerful platform for the synthesis of complex and diverse molecular targets. While detailed characterization data is sparse in public literature, its properties and reactivity can be confidently inferred from fundamental chemical principles and analysis of related structures. This guide provides the necessary technical foundation for researchers to effectively and safely incorporate this valuable building block into their research and development programs.

References

- LookChem. 6-Bromonaphthalene-1,2-diamine.

- Sigma-Aldrich. 6-Bromonaphthalene-1,2-diamine | 1241377-74-1.

- Chem Service. SAFETY DATA SHEET. (2016-03-08).

- ChemicalBook. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3.

- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-10-16).

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. 6-Bromonaphthalene-1,2-diamine | 1241377-74-1.

- Smith, K., et al. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University.

- BLD Pharm. 1820613-06-6|6-Bromonaphthalene-1,2-diamine hydrochloride.

- ChemicalBook. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum.

- Pinter, A., et al. (2018). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 23(9), 2329.

- Sunway Pharm Ltd. 6-Bromo-1,2-naphthalenediamine - CAS:1241377-74-1.

- ChemicalBook. 1-Bromonaphthalene(90-11-9) 13C NMR spectrum.

- BLD Pharm. 1909313-08-1|6-Bromonaphthalene-1,2-diamine dihydrochloride.

- Sigma-Aldrich. 6-Bromonaphthalene-1,2-diamine | 1241377-74-1.

- PubChemLite. 6-bromonaphthalene-1,2-diamine dihydrochloride (C10H9BrN2).

- Sigma-Aldrich. 6-Bromonaphthalene-1,2-diamine | 1241377-74-1.

- ECHEMI. 6-Bromo-2-naphthalenecarboxaldehyde SDS, 170737-46-9 Safety Data Sheets.

- Sigma-Aldrich. 6-Bromonaphthalene-1,2-diamine | 1241377-74-1.

- ResearchGate. Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio. (2021).

- PubChem. 1-Bromonaphthalene | C10H7Br | CID 7001.

- Wikipedia. 1-Bromonaphthalene.

- Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX.

- ChemicalBook. Lauroyl peroxide | 105-74-8. (2025-09-25).

- National Institute of Standards and Technology. Naphthalene - the NIST WebBook.

- ChemicalBook. 1-Amino-6-bromonaphthalene | 591253-73-5. (2025-07-16).

- National Institute of Standards and Technology. Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, [1S-(1α,4aβ,8aα)]-.

- BenchChem. Application Notes and Protocols: 2-(Aminomethyl)-7-bromonaphthalene in Medicinal Chemistry.

- National Institute of Standards and Technology. Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, [1S-(1α,4aβ,8aα)]-.

- ResearchGate. FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr).

- Thermo Fisher Scientific. Combined FTIR and Raman microspectroscopy analysis of laminates.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 6-Bromonaphthalene-1,2-diamine [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 6-Bromonaphthalene-1,2-diamine [sigmaaldrich.com]

- 5. 6-Bromo-1,2-naphthalenediamine - CAS:1241377-74-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. hmdb.ca [hmdb.ca]

- 7. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]

- 8. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]

- 10. 1-Bromonaphthalene(90-11-9) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 6-Bromonaphthalene-1,2-diamine (CAS 1241377-74-1) for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Synthetic Building Block

6-Bromonaphthalene-1,2-diamine, identified by the CAS number 1241377-74-1, is an aromatic diamine that has emerged as a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a naphthalene core functionalized with both a bromine atom and vicinal diamines, offers a rich platform for the construction of complex heterocyclic systems. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the 1,2-diamine moiety is a classic precursor for the synthesis of quinoxalines and other nitrogen-containing heterocycles. This guide aims to provide researchers and drug development professionals with a comprehensive overview of the properties, synthetic applications, and potential biological significance of 6-Bromonaphthalene-1,2-diamine and its derivatives.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a starting material is paramount for designing successful synthetic strategies and ensuring safe handling. Below is a summary of the key properties of 6-Bromonaphthalene-1,2-diamine.

| Property | Value | Source |

| CAS Number | 1241377-74-1 | |

| Molecular Formula | C₁₀H₉BrN₂ | |

| Molecular Weight | 237.10 g/mol | |

| Appearance | Solid (form may vary by supplier) | General knowledge |

| Purity | Typically ≥97% | |

| Storage | Store in a dry, sealed container at room temperature. |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across suppliers and in publicly available literature. Researchers should refer to the certificate of analysis provided by their specific supplier for the most accurate information.

Synthetic Applications: A Gateway to Bioactive Heterocycles

The primary utility of 6-Bromonaphthalene-1,2-diamine in synthetic organic chemistry lies in its role as a precursor for the synthesis of 6-bromo-substituted quinoxalines. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The general synthesis of quinoxalines from 1,2-diamines is a well-established and robust reaction.

The Condensation Reaction: A Powerful Tool for Heterocycle Formation

The most common method for synthesizing quinoxalines from 6-Bromonaphthalene-1,2-diamine involves a condensation reaction with a 1,2-dicarbonyl compound. This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, or under thermal conditions. The versatility of this reaction allows for the introduction of a wide range of substituents at the 2 and 3 positions of the quinoxaline ring, enabling the creation of diverse chemical libraries for biological screening.

Synthetic pathway for 6-bromo-substituted quinoxalines.

Experimental Protocol: Synthesis of 6-Bromo-2,3-diphenylquinoxaline

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 6-bromo-substituted quinoxaline, 6-bromo-2,3-diphenylquinoxaline, from 6-Bromonaphthalene-1,2-diamine and benzil. This procedure is adapted from established methods for quinoxaline synthesis.[1][2][3]

Materials:

-

6-Bromonaphthalene-1,2-diamine

-

Benzil

-

Ethanol (or rectified spirit)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution of Reactants: In a round-bottomed flask, dissolve 1.0 equivalent of 6-Bromonaphthalene-1,2-diamine in a minimal amount of warm ethanol. In a separate container, dissolve 1.0 equivalent of benzil in warm ethanol.

-

Reaction Setup: Add the benzil solution to the flask containing the 6-Bromonaphthalene-1,2-diamine solution. Equip the flask with a reflux condenser and a magnetic stir bar.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or a boiling water bath. Allow the reaction to proceed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 6-bromo-2,3-diphenylquinoxaline, will begin to precipitate out of the solution. The precipitation can be further induced by the addition of a small amount of water until slight turbidity is observed.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 6-bromo-2,3-diphenylquinoxaline.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Biological Significance and Therapeutic Potential of 6-Bromoquinoxaline Derivatives

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position of the quinoxaline ring can significantly influence the pharmacological properties of the molecule, potentially enhancing its potency, selectivity, and pharmacokinetic profile.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinoxaline derivatives.[4] Studies have shown that 6-bromo-substituted quinazolines, a related class of heterocycles, exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (SW480).[5][6] The mechanism of action for many anticancer quinoxalines involves the inhibition of key cellular targets such as protein kinases. For instance, certain quinoxaline derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor growth and metastasis.[7] Furthermore, some quinoxaline derivatives have shown inhibitory activity against apoptosis signal-regulated kinase 1 (ASK1), a potential therapeutic target for various diseases.[8][9] A study on 6-bromoquinoxaline derivatives demonstrated their ability to suppress the growth of human non-small-cell lung cancer cells (A549).[10]

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their antimicrobial properties.[11][12] The core quinoxaline structure is found in several naturally occurring antibiotics. Synthetic 6-bromo-substituted quinazolinones have demonstrated antibacterial and antifungal activity.[13] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains of bacteria.

Kinase Inhibitory Activity

Protein kinases are a major class of drug targets in modern drug discovery, particularly in oncology and immunology. The quinoxaline scaffold has proven to be a versatile template for the design of kinase inhibitors.[14] The bromine atom on the 6-bromoquinoxaline core can serve as a key interaction point within the ATP-binding pocket of a target kinase or as a site for further chemical modification to enhance binding affinity and selectivity.

Suppliers

6-Bromonaphthalene-1,2-diamine is available from several chemical suppliers that specialize in providing building blocks for research and development. When sourcing this compound, it is important to consider the purity and to request a certificate of analysis. Some of the known suppliers include:

-

Sigma-Aldrich (Merck)

-

BLD Pharmatech

-

AChemBlock

-

Sunway Pharm Ltd

Conclusion and Future Perspectives

6-Bromonaphthalene-1,2-diamine is a valuable and readily accessible synthetic intermediate with significant potential for the discovery of novel bioactive molecules. Its primary application in the synthesis of 6-bromo-substituted quinoxalines provides a direct route to a class of compounds with demonstrated anticancer, antimicrobial, and kinase inhibitory activities. The ability to easily diversify the quinoxaline core through the condensation reaction with various 1,2-dicarbonyl compounds makes this building block particularly attractive for the generation of compound libraries for high-throughput screening.

Future research in this area will likely focus on the synthesis of novel 6-bromoquinoxaline derivatives with improved potency and selectivity for specific biological targets. The development of more efficient and environmentally friendly synthetic methodologies will also be of great interest. As our understanding of the molecular basis of diseases continues to grow, versatile building blocks like 6-Bromonaphthalene-1,2-diamine will play a crucial role in the design and synthesis of the next generation of therapeutic agents.

References

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires. (n.d.). Retrieved from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). Retrieved from [Link]

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2018). National Institutes of Health. Retrieved from [Link]

-

6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). PubMed. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Retrieved from [Link]

-

Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). PubMed. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). PubMed. Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. Retrieved from [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. Retrieved from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Retrieved from [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some Quinoxaline Derivatives | Request PDF. (n.d.). Retrieved from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

-

Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PMC. Retrieved from [Link]

-

2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (n.d.). RJPBCS. Retrieved from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. (n.d.). Retrieved from [Link]

-

A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.). IJISET. Retrieved from [Link]

-

Mild synthesis of 6-amino-5-bromoquinoxaline. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. Retrieved from [Link]

-

1-Bromonaphthalene | C10H7Br | CID 7001. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio. (n.d.). ResearchGate. Retrieved from [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. Retrieved from [Link]

-

Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2). (n.d.). Cheméo. Retrieved from [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Naphthalene, 1-bromo-. (n.d.). the NIST WebBook. Retrieved from [Link]

-

29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]

-

2,6-Dibromonaphthalene | C10H6Br2 | CID 640591. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijiset.com [ijiset.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 14. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 6-Bromonaphthalene-1,2-diamine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-Bromonaphthalene-1,2-diamine in organic solvents. In the absence of specific published quantitative solubility data for this compound, this document leverages fundamental chemical principles and data from analogous structures to present a robust predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain this critical parameter in their own laboratory settings. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility for 6-Bromonaphthalene-1,2-diamine

6-Bromonaphthalene-1,2-diamine (CAS No. 1241377-74-1) is a substituted aromatic diamine with a molecular structure that suggests its utility as a building block in the synthesis of more complex molecules, such as pharmaceuticals, dyes, and polymers.[1] The success of any synthetic procedure, as well as subsequent purification, formulation, and biological testing, is critically dependent on the solubility of the starting materials and intermediates. A thorough understanding of the solubility of 6-Bromonaphthalene-1,2-diamine in various organic solvents is therefore paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and preparing solutions for analysis or screening.

This guide will first deconstruct the molecular features of 6-Bromonaphthalene-1,2-diamine to predict its solubility behavior. It will then provide actionable experimental protocols for researchers to determine its solubility with high accuracy.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is dictated by its molecular structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] Let's analyze the key structural components of 6-Bromonaphthalene-1,2-diamine:

-

Naphthalene Core: This large, fused aromatic ring system is inherently nonpolar and hydrophobic. This feature will promote solubility in nonpolar aromatic and chlorinated solvents.

-

Two Amino Groups (-NH₂): The presence of two primary amine groups introduces significant polarity to the molecule. These groups can act as both hydrogen bond donors and acceptors, which will enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The basic nature of the amine groups also means that solubility will be significantly increased in acidic solutions due to the formation of soluble ammonium salts.[3]

-

Bromo Group (-Br): The electronegative bromine atom adds to the molecule's overall dipole moment and increases its molecular weight. While it contributes to some polarity, its primary effect is often an increase in lipophilicity.

The interplay of the large nonpolar core with the highly polar and hydrogen-bonding capable diamine functionalities suggests a nuanced solubility profile. The compound is not expected to be highly soluble in very nonpolar aliphatic solvents like hexane, nor is it likely to be freely soluble in water due to the dominant hydrophobic naphthalene backbone. However, its solubility is predicted to be favorable in a range of polar organic solvents.

Table 1: Predicted Qualitative Solubility of 6-Bromonaphthalene-1,2-diamine in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance by the solvent. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding between the amine groups and the solvent's hydroxyl group is a strong driving force for dissolution.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of the C-Cl bonds and the ability to interact with the aromatic system can facilitate dissolution. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the naphthalene core has an affinity for these solvents, the polar amine groups will limit solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is more polar and a better hydrogen bond acceptor than diethyl ether, suggesting slightly better solubility. |

| Esters | Ethyl Acetate | Moderate | A good balance of polarity and hydrogen bond accepting capability. Studies on similar naphthalenediamines have shown high solubility in ethyl acetate.[5] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The high polarity of the diamine functionality is incompatible with these nonpolar solvents.[2] |

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative. This involves:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of solid 6-Bromonaphthalene-1,2-diamine. For this compound, these forces will include van der Waals interactions between the naphthalene rings and hydrogen bonding between the amine groups of adjacent molecules.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact. The magnitude of this energy release is a critical factor. Stronger solute-solvent interactions, such as the hydrogen bonding between the diamine and a protic solvent, will favor dissolution.

Temperature also plays a crucial role. For most solids dissolving in liquids, the process is endothermic (ΔH > 0), meaning that solubility increases with increasing temperature.[4]

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination is essential. The following protocols are designed to be robust and reproducible.

Qualitative Solubility Assessment

This rapid method is useful for initial solvent screening.

Protocol:

-

Add approximately 10-20 mg of 6-Bromonaphthalene-1,2-diamine to a small test tube.

-

Add the chosen solvent dropwise, starting with 0.5 mL.

-

Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble.

-

If the solid has not dissolved, add another 0.5 mL of the solvent and repeat the agitation.

-

Continue this process up to a total solvent volume of 3 mL. Classify the solubility as:

-

Soluble: Dissolves completely in ≤ 1 mL.

-

Sparingly Soluble: Dissolves partially or completely between 1 mL and 3 mL.

-

Insoluble: Little to no solid dissolves even after adding 3 mL.

-

Caption: Workflow for rapid qualitative solubility assessment.

Quantitative Solubility Determination: Isothermal Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.[4]

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 6-Bromonaphthalene-1,2-diamine to a vial containing a known volume of the desired solvent (e.g., 5 mL). "Excess" means that undissolved solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant-temperature shaker bath (e.g., 25 °C) and agitate for an extended period (24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to prevent any solid particles from being transferred.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature (often expressed in mg/mL or mol/L).

-

Caption: Isothermal shake-flask method for quantitative solubility.

Advanced Solubility Prediction Models

For researchers in drug development and process chemistry, computational models can provide valuable initial estimates of solubility, guiding solvent selection before extensive experimental work. While a specific model for 6-Bromonaphthalene-1,2-diamine is not available, general approaches for aromatic amines and related structures exist:

-

Group Contribution Methods (e.g., UNIFAC): These models estimate thermodynamic properties, including solubility, based on the functional groups present in the solute and solvent molecules. Models like the modified Dortmund UNIFAC have shown success in predicting the solubility of aromatic compounds.[6]

-

Machine Learning and QSPR Models: Quantitative Structure-Property Relationship (QSPR) models use statistical and machine learning algorithms to correlate molecular descriptors with experimental data. Such models have been developed to predict the properties of various amines, including their solubility and degradation rates.[7][8] These models require a substantial dataset of related compounds for accurate predictions.

Conclusion

While specific quantitative solubility data for 6-Bromonaphthalene-1,2-diamine is not yet prevalent in scientific literature, a detailed analysis of its molecular structure allows for a robust, predictive understanding of its behavior in various organic solvents. It is anticipated to exhibit high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents such as methanol and ethanol. Its solubility is expected to be limited in nonpolar solvents. This guide provides the theoretical foundation and, crucially, the detailed experimental protocols for researchers to determine the precise solubility of this compound, thereby enabling its effective use in synthesis, purification, and formulation.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (n.d.). Artificial neural network models for the prediction of CO 2 solubility in aqueous amine solutions. PlumX.

- Sigma-Aldrich. (n.d.). 6-Bromonaphthalene-1,2-diamine | 1241377-74-1.

- ChemicalBook. (n.d.). 6-Bromonaphthalen-2-amine CAS#: 7499-66-3.

- ResearchGate. (2025).

- Sunway Pharm Ltd. (n.d.). 6-Bromo-1,2-naphthalenediamine - CAS:1241377-74-1.

- ResearchGate. (2025).

- PubChem. (n.d.). 2-Amino-6-bromonaphthalene.

- Jin, L., et al. (2025). Absorption kinetics and interpretable machine learning model prediction based on aromatic amines/alkanolamines biphasic solvents.

- Al-Barody, M. M., et al. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PubMed Central.

- BLD Pharm. (n.d.). 6-Bromonaphthalene-1,2-diamine hydrochloride.

- BenchChem. (2025). Navigating the Solubility Landscape of 2-(Aminomethyl)-7-bromonaphthalene: A Technical Guide.

- Wang, Y., et al. (n.d.). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions.

Sources

- 1. 6-Bromo-1,2-naphthalenediamine - CAS:1241377-74-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. chem.ws [chem.ws]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 6-Bromonaphthalene-1,2-diamine

An In-depth Technical Guide to the Stability and Storage of 6-Bromonaphthalene-1,2-diamine

Introduction

6-Bromonaphthalene-1,2-diamine (CAS No: 1241377-74-1) is a specialized aromatic diamine that serves as a critical building block in medicinal chemistry and materials science. Its unique structure, featuring a naphthalene core with adjacent amine functionalities and a bromine substituent, makes it a valuable precursor for the synthesis of complex heterocyclic systems, including ligands, pharmaceutical intermediates, and organic electronic materials. However, the very features that make this compound synthetically useful—the electron-rich aromatic ring and the nucleophilic amine groups—also render it susceptible to degradation. Ensuring its chemical integrity from procurement to application is paramount for reproducible and reliable experimental outcomes.